6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine
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Overview
Description
6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine is a synthetic compound with the molecular formula C11H16ClIN4OSi and a molecular weight of 410.71 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a purine base substituted with chloro, iodo, and trimethylsilyl groups .
Preparation Methods
The synthesis of 6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine typically involves multiple steps, starting from commercially available purine derivatives. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and iodo groups to the purine base.
Etherification: Attachment of the 2-(trimethylsilyl)ethoxy group to the purine base through an ether linkage.
Chemical Reactions Analysis
6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine is not well-understood. it is believed to interact with various molecular targets and pathways due to its unique structural features. Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine can be compared with other halogenated purine derivatives, such as:
6-chloro-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine: Lacks the iodo group.
8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine: Lacks the chloro group.
The presence of both chloro and iodo groups in this compound makes it unique and potentially more versatile in chemical reactions and research applications .
Properties
Molecular Formula |
C11H16ClIN4OSi |
---|---|
Molecular Weight |
410.71 g/mol |
IUPAC Name |
2-[(6-chloro-8-iodopurin-9-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C11H16ClIN4OSi/c1-19(2,3)5-4-18-7-17-10-8(16-11(17)13)9(12)14-6-15-10/h6H,4-5,7H2,1-3H3 |
InChI Key |
OWLAVSOXQGQSMI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C(=NC=N2)Cl)N=C1I |
Origin of Product |
United States |
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